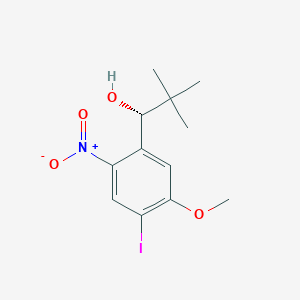

![molecular formula C22H25N3O4 B2876862 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 946362-95-4](/img/structure/B2876862.png)

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

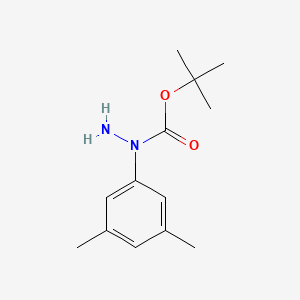

This compound is a complex organic molecule that contains a benzo[d][1,3]dioxol-5-ylmethyl group and a 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl group linked by an oxalamide moiety . It is related to a series of compounds that have been synthesized and evaluated for their anticancer activity .

Scientific Research Applications

Synthesis and Chemical Properties

- Research has explored the synthesis of tetrahydroquinoline derivatives, examining their chemical reactions, such as ring expansion and the formation of various related compounds through specific chemical processes. These studies often aim to understand the underlying mechanisms and potential applications of these reactions in synthesizing novel compounds (Yamada, Oine, & Inoue, 1974).

- The preparation and analysis of dopaminergic tetrahydroisoquinoline compounds have been discussed, highlighting their selective synthesis and potential interactions with dopamine receptors. This research underlines the compound's relevance in neurochemistry and pharmacology (Andreu, Cabedo, & Torres, 2002).

Applications in Medicinal Chemistry

- Investigations into the antitumor activities of quinazolinone analogues have demonstrated significant potential, revealing that certain derivatives exhibit broad-spectrum antitumor properties. This suggests the utility of these compounds in developing new anticancer therapeutics (Al-Suwaidan, Abdel-Aziz, & Shawer, 2016).

- Studies on the ocular hypotensive action of tetrahydroquinoline analogs in rabbits have identified compounds with significant potency, indicating their potential application in treating ocular conditions such as glaucoma (Pamulapati & Schoenwald, 2011).

Theoretical and Computational Studies

- Computational studies, including density functional theory (DFT) calculations and molecular docking, have been employed to elucidate the electronic structure, bonding, and potential receptor interactions of related compounds. These studies provide insights into the molecular basis of the compound's activity and its interaction with biological targets (Halim & Ibrahim, 2017).

Environmental and Material Science Applications

- The corrosion inhibition properties of benzoxazine compounds on mild steel in acidic environments have been evaluated, suggesting applications in protecting materials from corrosion. This research highlights the compound's relevance in materials science and engineering (Kadhim, Al-Okbi, & Jamil, 2017).

Future Directions

The future directions for research on this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of related anticancer molecules . Further mechanistic studies could also be conducted to understand how this compound interacts with biological systems .

properties

IUPAC Name |

N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-25-10-2-3-17-11-15(4-6-18(17)25)8-9-23-21(26)22(27)24-13-16-5-7-19-20(12-16)29-14-28-19/h4-7,11-12H,2-3,8-10,13-14H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZUYZCNPSISFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

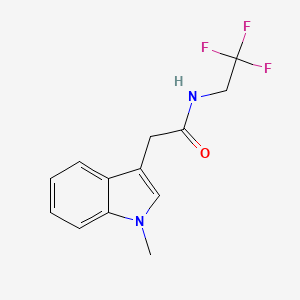

![N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2876793.png)

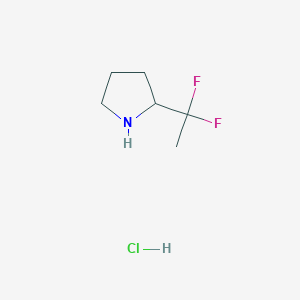

![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]propanamide](/img/structure/B2876794.png)

![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2876796.png)

![N-(2-phenylethyl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2876799.png)

![2-Chloro-4-fluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide](/img/structure/B2876801.png)